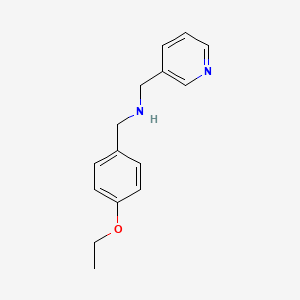

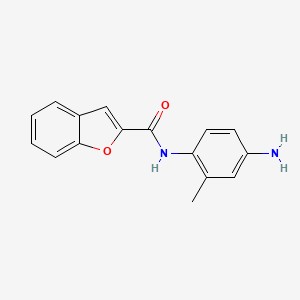

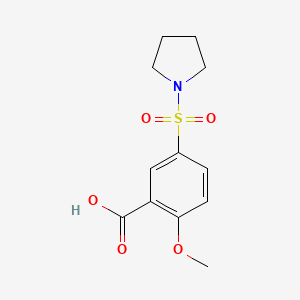

(4-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds to "(4-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine" has been explored in various studies. One such study describes the synthesis of a new monomer, 4-aminomethyl-5-ethoxy-3-[(4-vinyl)benzyloxy]pyridine, and its hydrochloride derivative. These compounds were then used in radical homo- and copolymerization to create macromolecular systems intended as selective inhibitors of copper-containing amine oxidases . Another study focused on the synthesis of a novel compound from pyridine-4-carboxaldehyde and sulfadiazine, which was characterized using various spectroscopic methods . These studies highlight the potential for creating new compounds with specific biological activities through careful design and synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to "this compound" has been investigated using different techniques. For instance, a compound with a triazole and pyrimidine moiety was structurally characterized by elemental analysis, NMR, and single crystal X-ray diffraction. The study revealed that the molecular conformation is stabilized by intramolecular hydrogen bonds, forming a supramolecular chain in the crystal . Such detailed structural analysis is crucial for understanding the properties and potential applications of these compounds.

Chemical Reactions Analysis

The reactivity of pyridine derivatives has been explored in the context of synthesizing new heterocyclic compounds. For example, 4-aryl-1,2,3,6-tetrahydropyridinium quaternary salts were shown to generate N-ylides when heated with NaH, leading to the formation of substituted pyrrolidines or 1H-tetrahydroazepine derivatives. The presence of an aryl substituent was found to influence the direction of the reaction, demonstrating the importance of molecular structure in determining chemical reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to "this compound" have been computationally and experimentally studied. For instance, the antimicrobial activity of a synthesized compound was assessed using the disk well diffusion method, and its physical properties were predicted using the Swiss ADME online tool . Additionally, DFT studies provided insights into the charge energy distribution and sites of chemical reactivity, which are important for understanding the biological activity of these compounds .

Aplicaciones Científicas De Investigación

Metabolic Pathways and Receptor Agonism Research has highlighted the metabolic pathways and receptor agonism properties of compounds structurally similar to (4-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine. A study on a thiazole benzenesulfonamide derivative, a potent and selective agonist of the human beta3-adrenergic receptor, detailed the metabolic transformations in rats, including the identification of novel conjugated metabolites and the involvement of cytochrome P450 3A4 in the biotransformation processes (Tang et al., 2002).

Vasospasm Prevention Another study explored the prevention of cerebral vasospasm post-subarachnoid hemorrhage using endothelin receptor antagonists, showcasing the therapeutic potential of structurally related compounds in vascular conditions (Zuccarello et al., 1996).

Neuroleptic Activity Compounds with a similar structure to this compound have been examined for their neuroleptic activity, indicating the potential for applications in treating psychosis and related disorders (Iwanami et al., 1981).

Radiopharmaceutical Potential Research into technetium(IV)-99m labeled complexes of N-substituted-3-hydroxy-2-methyl-4-pyridinones highlighted the high kidney uptake and retention in animals, suggesting the potential of structurally similar compounds in radiopharmaceutical applications for morphologic renal imaging (Edwards et al., 1993).

Anticonflict and Memory Enhancement Studies on [1]benzothieno[2,3-c]pyridines and their tetrahydro derivatives have demonstrated potent anticonflict activity and lessening of memory impairment in animal models, suggesting the potential therapeutic application of structurally related compounds in anxiety disorders and cognitive enhancement (Kawakubo et al., 1990).

Propiedades

IUPAC Name |

1-(4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-2-18-15-7-5-13(6-8-15)10-17-12-14-4-3-9-16-11-14/h3-9,11,17H,2,10,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPNSZEZLJVCJAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CNCC2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 7-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B1299087.png)

![4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1299112.png)